2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-(4-Isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclohepta[b]thiophene core substituted with a 4-isopropoxybenzamido group at position 2 and a carboxamide group at position 2. The cyclohepta[b]thiophene scaffold is a seven-membered ring fused with a thiophene moiety, which confers structural rigidity and modulates electronic properties.
Properties
IUPAC Name |
2-[(4-propan-2-yloxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-12(2)25-14-10-8-13(9-11-14)19(24)22-20-17(18(21)23)15-6-4-3-5-7-16(15)26-20/h8-12H,3-7H2,1-2H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPRGEFLWWFSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such asProthrombin , Trypsin-1 , and Urokinase-type plasminogen activator . These enzymes play crucial roles in blood coagulation, digestion, and fibrinolysis respectively.
Mode of Action
Based on its structural similarity to other thiophene derivatives, it can be inferred that it may interact with its targets through a variety of mechanisms, includingbinding to the active site , allosteric modulation , or covalent modification .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-Donating vs.
- Steric Effects: The isopropoxy group in the target compound introduces greater steric hindrance compared to methoxy or amino analogs, which may impact binding pocket accessibility.
Key Findings :
- Compound 27 exhibits potent anti-HIV activity (IC₅₀ = 0.12–0.25 µM), attributed to its 4-aminobenzamido group, which may form critical hydrogen bonds with the RNase H active site .
- The 2-fluorobenzamido group in Compound 20 shows moderate influenza polymerase inhibition (IC₅₀ = 3.2 µM), likely due to enhanced electrophilicity from the fluorine atom .
Insights :
- Higher yields (e.g., 80% for Compound 27) correlate with simpler purification methods like ethanol crystallization .
- Melting points vary significantly; the 2-fluorobenzamido derivative (Compound 20) has a higher mp (233–234°C), likely due to stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
